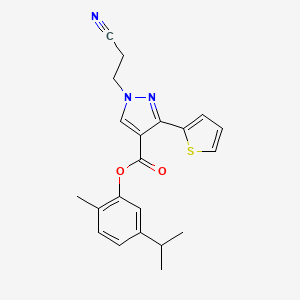
N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide, also known as CNTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and is known to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is not fully understood. However, it has been proposed that N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide exerts its biological effects by modulating various signaling pathways. For example, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the specific mechanisms by which N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide inhibits cancer cell growth and to identify potential targets for its therapeutic use. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Future studies could investigate the efficacy of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in various inflammatory and oxidative stress-related diseases. Additionally, the development of novel analogs of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is a versatile compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive target for future research. The synthesis method of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is relatively simple, and its mechanism of action is not fully understood. However, its ability to modulate various signaling pathways makes it a promising candidate for the development of novel therapeutics. Further studies are needed to fully elucidate the potential of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in various diseases and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide involves the reaction of 2-naphthylthiol with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide as a yellow solid with a melting point of 173-175 °C. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQYYDDMPZJSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)






![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)